6-Chloro-5-fluoronicotinaldehyde 6-Chloro-5-fluoronicotinaldehyde
Brand Name: Vulcanchem
CAS No.: 950691-52-8
VCID: VC21094306
InChI: InChI=1S/C6H3ClFNO/c7-6-5(8)1-4(3-10)2-9-6/h1-3H
SMILES: C1=C(C=NC(=C1F)Cl)C=O
Molecular Formula: C6H3ClFNO
Molecular Weight: 159.54 g/mol

6-Chloro-5-fluoronicotinaldehyde

CAS No.: 950691-52-8

Cat. No.: VC21094306

Molecular Formula: C6H3ClFNO

Molecular Weight: 159.54 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-5-fluoronicotinaldehyde - 950691-52-8

Specification

CAS No. 950691-52-8
Molecular Formula C6H3ClFNO
Molecular Weight 159.54 g/mol
IUPAC Name 6-chloro-5-fluoropyridine-3-carbaldehyde
Standard InChI InChI=1S/C6H3ClFNO/c7-6-5(8)1-4(3-10)2-9-6/h1-3H
Standard InChI Key MNOGYCPIVIXHRK-UHFFFAOYSA-N
SMILES C1=C(C=NC(=C1F)Cl)C=O
Canonical SMILES C1=C(C=NC(=C1F)Cl)C=O

Introduction

Structural and Chemical Identity

Basic Chemical Information

6-Chloro-5-fluoronicotinaldehyde is a pyridine derivative with the molecular formula C₆H₃ClFNO and a molecular weight of 159.54 g/mol . The compound is also known by several synonyms including 6-chloro-5-fluoropyridine-3-carbaldehyde and 2-chloro-3-fluoropyridine-3-carboxaldehyde . Its structure features a pyridine ring with strategically positioned substituents that contribute to its chemical behavior and reactivity profile . The compound bears the CAS registry number 950691-52-8, which uniquely identifies it in chemical databases and literature .

Structural Representation

The structural characteristics of 6-Chloro-5-fluoronicotinaldehyde can be represented through various chemical notations that provide insights into its molecular architecture. The SMILES notation for this compound is C1=C(C=NC(=C1F)Cl)C=O, which encodes its connectivity and atom arrangement in a linear format . The International Chemical Identifier (InChI) representation is InChI=1S/C6H3ClFNO/c7-6-5(8)1-4(3-10)2-9-6/h1-3H, providing a standardized way to represent the chemical structure . Its corresponding InChIKey, MNOGYCPIVIXHRK-UHFFFAOYSA-N, serves as a fixed-length identifier that facilitates database searching and information retrieval for this specific compound .

Spectroscopic Data and Analytical Profile

Mass Spectrometry Data

Mass spectrometric analysis of 6-Chloro-5-fluoronicotinaldehyde reveals characteristic fragmentation patterns that assist in its identification and purity assessment. The compound exhibits several key m/z values across different adduct forms, which are crucial for analytical confirmation . The predicted collision cross-section (CCS) measurements, as determined by ion mobility spectrometry, provide additional parameters for structural confirmation, as outlined in Table 1 .

Table 1: Predicted Collision Cross Section Data for 6-Chloro-5-fluoronicotinaldehyde

Adductm/zPredicted CCS (Ų)
[M+H]+159.99600124.8
[M+Na]+181.97794139.2
[M+NH4]+177.02254133.3
[M+K]+197.95188132.2
[M-H]-157.98144125.3
[M+Na-2H]-179.96339132.3
[M]+158.98817127.2
[M]-158.98927127.2

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a critical tool for structural elucidation and purity assessment of 6-Chloro-5-fluoronicotinaldehyde. The ¹H NMR spectrum typically displays characteristic signals for the aromatic protons of the pyridine ring, appearing as distinct signals due to the coupling with fluorine and the electronic effects of the chlorine substituent . The aldehyde proton typically manifests as a distinctive singlet at approximately 9-10 ppm, providing a clear marker for the compound's identity . The ¹⁹F NMR spectrum exhibits a characteristic signal for the fluorine atom at position 5, while the ¹³C NMR spectrum shows the expected carbon signals with characteristic splitting patterns due to C-F coupling .

Infrared Spectroscopy

Infrared (IR) spectroscopy of 6-Chloro-5-fluoronicotinaldehyde reveals diagnostic absorption bands that correspond to its functional groups. The aldehyde functionality typically presents a strong C=O stretching band at approximately 1700-1720 cm⁻¹, serving as a key identifier for the compound . The pyridine ring contributes characteristic C=N and C=C stretching vibrations in the 1600-1400 cm⁻¹ region, while C-F and C-Cl stretching bands appear in the fingerprint region . These spectroscopic features collectively provide a reliable means for identifying and characterizing the compound in both research and quality control contexts .

Chemical Reactivity and Synthesis

Reaction Profile

The chemical reactivity of 6-Chloro-5-fluoronicotinaldehyde is dominated by three key reactive sites: the aldehyde group, the chlorine atom, and the pyridine nitrogen. The aldehyde functionality readily undergoes nucleophilic addition reactions with various nucleophiles, forming the basis for many synthetic applications . The carbonyl group can participate in reduction reactions with agents such as sodium borohydride or lithium aluminum hydride, yielding the corresponding alcohol derivative . Oxidation of the aldehyde group using mild oxidizing agents like chromic acid or potassium permanganate produces the carboxylic acid derivative, expanding the compound's synthetic utility . Additionally, the aldehyde group can engage in condensation reactions with primary amines or hydrazine to form Schiff bases or hydrazones, respectively .

Halogen Reactivity

The chlorine atom at position 6 represents another significant site of reactivity, particularly for nucleophilic aromatic substitution reactions. This position can undergo substitution with various nucleophiles such as amines, thiols, or cyanide ions to form corresponding substitution products . The presence of the electron-withdrawing fluorine atom at position 5 further activates the chlorine position toward nucleophilic attack, facilitating these substitution reactions . The compound can also participate in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Negishi couplings, enabling the formation of new carbon-carbon bonds at the chlorine position . These reactions are particularly valuable in the context of pharmaceutical synthesis, where structural elaboration is often required.

Synthetic Approaches

Several synthetic routes can be employed to prepare 6-Chloro-5-fluoronicotinaldehyde, typically starting from suitable halogenated pyridine precursors. One common approach involves the directed metalation of an appropriately substituted pyridine followed by formylation using reagents such as DMF or ethyl formate. Alternative methods include the controlled oxidation of corresponding primary alcohols or methyl groups at position 3. The synthesis often requires careful control of reaction conditions to achieve regioselectivity and prevent side reactions at the reactive halogen positions. Purification is typically achieved through column chromatography or recrystallization techniques, yielding the product with acceptable purity for further synthetic applications .

Applications and Utility

Pharmaceutical Applications

6-Chloro-5-fluoronicotinaldehyde serves as a valuable building block in pharmaceutical research and development, particularly in the synthesis of biologically active compounds. The aldehyde functionality provides a versatile handle for structural elaboration through various condensation reactions, enabling the construction of complex heterocyclic systems with potential therapeutic properties. The compound has been utilized in the synthesis of novel quinoline derivatives, which have demonstrated promising cytotoxic activity against various cancer cell lines . In a notable example, researchers developed 2-arylvinyl-4-aminoquinoline derivatives with potent cytotoxicity against H-460, HT-29, HepG2, and SGC-7901 cell lines, with some compounds showing activity superior to established therapeutic agents .

Chemical Intermediates

Beyond pharmaceutical applications, 6-Chloro-5-fluoronicotinaldehyde serves as an intermediate in the synthesis of various specialty chemicals and materials. The compound can be transformed into a range of heterocyclic systems through well-established synthetic methodologies, contributing to the development of new materials with tailored properties . Its fluorine and chlorine substituents introduce sites for potential cross-coupling reactions, enabling the generation of structurally diverse compounds . The aldehyde group can be converted to various functional groups including alcohols, amines, oximes, and hydrazones, further expanding the compound's synthetic utility . These transformations position 6-Chloro-5-fluoronicotinaldehyde as a versatile platform for exploring chemical space in both academic and industrial research contexts.

Research Significance

The structural features of 6-Chloro-5-fluoronicotinaldehyde make it particularly valuable in medicinal chemistry and drug development efforts. The pyridine scaffold represents a privileged structure in drug discovery, with numerous approved medications incorporating this heterocyclic system . The presence of halogen substituents can enhance binding interactions with biological targets, improve metabolic stability, and modulate physicochemical properties of drug candidates . Patent literature indicates that derivatives of this compound have been explored in the context of fibroblast growth factor receptor 4 (FGFR-4) inhibitors, which have potential applications in treating various cancers including hepatocellular carcinoma, breast cancer, and liver cancer . This illustrates the compound's ongoing relevance in contemporary pharmaceutical research and development activities .

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